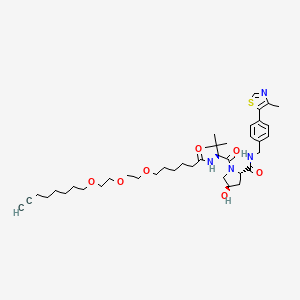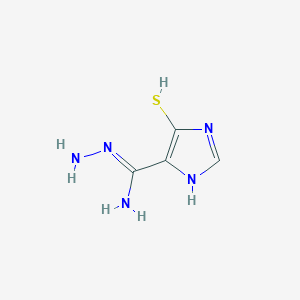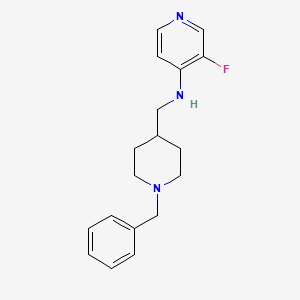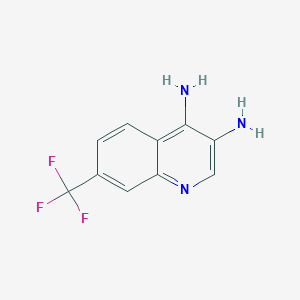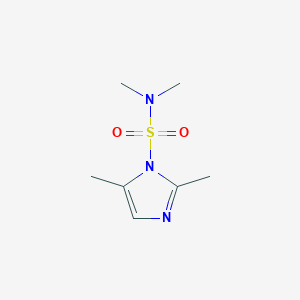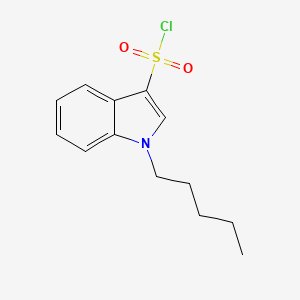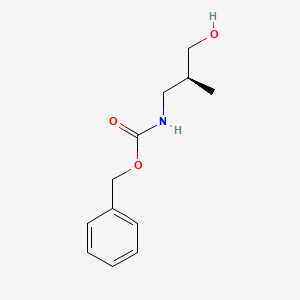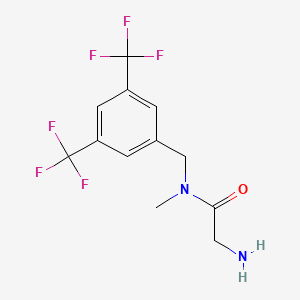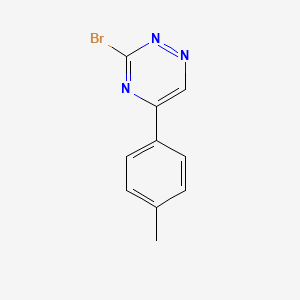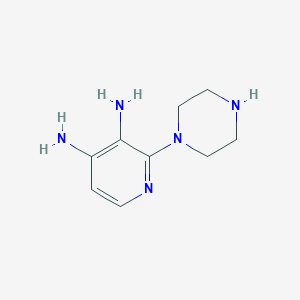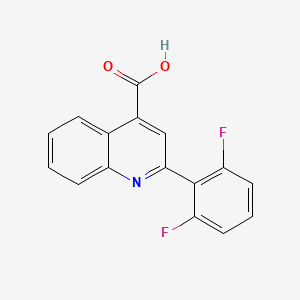![molecular formula C15H14IN3O2 B12833471 1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide CAS No. 3717-95-1](/img/structure/B12833471.png)
1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with methyl groups and a nitrophenyl group, along with an iodide counterion. Its distinct chemical properties make it valuable for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid to form the benzimidazole ring.
Methylation: The benzimidazole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Iodide Exchange: Finally, the compound is treated with an iodide source, such as sodium iodide, to exchange the counterion and form the desired iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide ions, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium chloride or sodium bromide in an aqueous or organic solvent.
Major Products
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of 1,3-Dimethyl-2-(4-aminophenyl)-1H-benzo[d]imidazol-3-ium iodide.
Substitution: Formation of corresponding halide salts.
科学研究应用
1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.
作用机制
The compound exerts its effects through various mechanisms, depending on the application:
Antimicrobial Activity: Disrupts microbial cell membranes and interferes with essential enzymatic processes.
Anticancer Activity: Induces apoptosis in cancer cells by targeting specific molecular pathways, such as the inhibition of topoisomerase enzymes.
Fluorescent Probing: The nitrophenyl group enhances fluorescence, making it useful for imaging and detection applications.
相似化合物的比较
Similar Compounds
1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide: Lacks the nitro group, resulting in different electronic properties.
1,3-Dimethyl-2-(4-chlorophenyl)-1H-benzo[d]imidazol-3-ium iodide: Contains a chloro group instead of a nitro group, affecting its reactivity and applications.
1,3-Dimethyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazol-3-ium iodide: The methoxy group alters its solubility and interaction with biological targets.
Uniqueness
1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and chemical properties. This makes it particularly valuable for applications requiring specific reactivity and fluorescence characteristics.
属性
CAS 编号 |
3717-95-1 |
|---|---|
分子式 |
C15H14IN3O2 |
分子量 |
395.19 g/mol |
IUPAC 名称 |
1,3-dimethyl-2-(4-nitrophenyl)benzimidazol-3-ium;iodide |
InChI |
InChI=1S/C15H14N3O2.HI/c1-16-13-5-3-4-6-14(13)17(2)15(16)11-7-9-12(10-8-11)18(19)20;/h3-10H,1-2H3;1H/q+1;/p-1 |
InChI 键 |
YKOAPIYJGNRMCE-UHFFFAOYSA-M |
规范 SMILES |
CN1C2=CC=CC=C2[N+](=C1C3=CC=C(C=C3)[N+](=O)[O-])C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


